2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl
Description
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a bicyclic spiro compound featuring a 7-oxaspiro[3.5]nonane backbone with an amino group and carboxylic acid substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents. Key properties include:
Its spiro architecture and functional groups make it valuable in medicinal chemistry, particularly for designing conformationally restricted peptides or enzyme inhibitors.
Properties
IUPAC Name |
2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c10-9(7(11)12)5-8(6-9)1-3-13-4-2-8;/h1-6,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHPWLLGYIKEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and carboxylic acid functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functional group transformations, such as amination and carboxylation, are then carried out to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a unique spirocyclic compound with significant applications in various scientific fields, including chemistry, biology, and industry. Its structural features enable it to serve as a versatile building block in organic synthesis and as a tool in biological research.
Chemical Synthesis Applications
Building Block for Organic Synthesis
- Synthesis of Complex Molecules : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its spirocyclic structure allows for diverse functionalization, making it valuable in the development of pharmaceuticals and specialty chemicals .
Chemical Reactions
- Types of Reactions : The compound can undergo various chemical transformations, including:
- Oxidation : Using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
- Reduction : Employing lithium aluminum hydride or sodium borohydride to convert functional groups into more reactive intermediates.
- Substitution : Facilitating nucleophilic or electrophilic substitutions to modify specific atoms or groups within the molecule.
Biological Research Applications
Enzyme Mechanisms and Protein-Ligand Interactions
- The compound is instrumental in studying enzyme mechanisms and protein-ligand interactions due to its ability to bind selectively to biological targets. This property makes it a useful tool for investigating biochemical pathways and drug design.
Potential Therapeutic Applications
- Research indicates that derivatives of this compound may exhibit biological activities relevant to medicinal chemistry, including potential roles in drug discovery for conditions such as cancer, anxiety, and infections. Its unique structure may lead to novel therapeutic agents with improved efficacy and selectivity.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is used in the production of specialty chemicals that require specific properties imparted by its spirocyclic structure. This includes applications in the synthesis of fine chemicals and materials with tailored functionalities .
Case Studies
- Study on Protein Interaction : A study demonstrated how derivatives of this compound could selectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development aimed at metabolic disorders.
- Synthesis of Novel Anticancer Agents : Researchers employed 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride as a building block to synthesize novel anticancer agents, which showed promising results in preclinical trials due to their ability to target cancer cell metabolism specifically.
Mechanism of Action
The mechanism of action of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid
- Molecular formula: C₁₀H₁₃NO₃
- Molecular weight : 195.22 g/mol
- Key difference: Replacement of the amino group with a cyano group (-CN).
- Implications: The cyano group increases electrophilicity, making it reactive in nucleophilic additions.
b) 2-Amino-spiro[3.5]nonane-2-carboxylic acid
- Molecular formula: C₁₀H₁₇NO₂
- Molecular weight : 183.25 g/mol
- Key difference : Absence of the oxygen atom in the spiro ring (7-oxa → all-carbon bridge).
Heteroatom and Substituent Modifications
a) 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
- Molecular formula: C₈H₁₃NO₃
- Molecular weight : 171.19 g/mol
- Key difference: Nitrogen (aza) at position 2 instead of amino, with carboxylic acid at position 1.
- Implications : The altered heteroatom arrangement may influence ring strain and electronic properties, affecting binding affinity in target proteins .
b) tert-Butyl 7-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate
- Molecular formula: C₁₂H₂₁NO₃
- Molecular weight : 227.3 g/mol
- Key difference : Carboxylic acid is esterified as a tert-butyl ester.
- Implications : The tert-butyl group enhances lipophilicity, making it more suitable for organic synthesis intermediates. Deprotection with TFA (trifluoroacetic acid) is required to regenerate the free acid .
a) Solubility and Stability
- The hydrochloride salt of the target compound (228.68 g/mol) exhibits higher aqueous solubility compared to neutral analogs like 2-Amino-spiro[3.5]nonane-2-carboxylic acid (183.25 g/mol) .
- tert-Butyl-protected derivatives (e.g., ) are more stable under basic conditions but require acidic deprotection, complicating synthesis workflows .
Biological Activity
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a novel compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in scientific research.
The compound's IUPAC name is 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride, and its molecular formula is . The spirocyclic structure contributes to its distinctive chemical behavior, affecting how it interacts with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 221.68 g/mol |
| CAS Number | 2408974-44-5 |
| Structure | Chemical Structure |
Enzyme Inhibition
Research indicates that 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride exhibits inhibitory effects on various enzymes. This inhibition can be attributed to its ability to bind to the active sites of enzymes, thereby modulating their activity. For instance, studies have shown that it can inhibit certain proteases, which are crucial in various biological processes including protein digestion and cell signaling .
Receptor Binding
The compound also demonstrates potential in receptor binding studies. Its structural features allow it to interact with specific receptors, influencing signaling pathways associated with neurotransmission and hormonal regulation. This property suggests potential applications in drug development for conditions such as anxiety and depression .
The mechanism by which 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride exerts its effects involves:
- Binding Affinity : The spirocyclic structure enhances the compound's binding affinity to target proteins.
- Modulation of Pathways : By interacting with enzymes and receptors, it modulates various biochemical pathways, potentially leading to therapeutic effects.
Case Studies
- Study on Enzyme Inhibition : In a controlled laboratory setting, the compound was tested against a panel of serine proteases. Results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting strong inhibitory potential .
- Receptor Interaction Study : A recent pharmacological study focused on the interaction of this compound with serotonin receptors. It was found to act as a partial agonist, indicating potential for treating mood disorders .
Toxicity and Safety
Safety assessments indicate that while the compound shows promising biological activity, further studies are required to fully understand its toxicity profile. Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary before clinical applications .
Applications in Research and Industry
The unique properties of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride make it a valuable tool in:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting enzyme-related diseases.
- Biochemical Research : To study enzyme mechanisms and receptor interactions.
Q & A
Q. What are the key synthetic routes for 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid HCl, and what critical steps ensure purity?
- Methodology : Synthesis involves three stages: (i) Cyclization : Precursors undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic core . (ii) Amino group introduction : Reductive amination or nucleophilic substitution adds the amino group at position 2 . (iii) Carboxylation : Carboxylic acid incorporation via carboxylation reagents (e.g., CO₂ under high pressure) or oxidation of cyano intermediates .
- Purification : Recrystallization (ethanol/water mixtures) or reverse-phase HPLC is used to achieve >95% purity .
Q. How is the spirocyclic structure of this compound validated experimentally?
- Analytical techniques :
- X-ray crystallography : Confirms the fused bicyclic system and spatial arrangement of substituents .
- NMR spectroscopy : H and C NMR identify characteristic signals (e.g., sp³-hybridized carbons at δ 35–45 ppm, amino protons at δ 1.5–2.5 ppm) .
- HRMS : Validates molecular weight (C₁₀H₁₇ClN₂O₃; [M+H]⁺ = 229.10) .
Q. What preliminary biological activities have been reported for this compound?
- Key findings :
- Glutamate receptor modulation : Binds to NMDA receptor subunits via hydrogen bonding (carboxylic acid) and steric interactions (spirocycle), altering ion channel activity in neuronal assays .
- Enzyme inhibition : Competes with pipecolic acid derivatives in lysine metabolism pathways (IC₅₀ ~50 µM) .
- Assays : Radioligand binding (³H-MK-801 for NMDA) and enzymatic colorimetric assays (NADH-coupled) .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Critical parameters :
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 20–30% .
- Solvent systems : Polar aprotic solvents (DMF or DMSO) enhance carboxylation step yields (70% → 85%) .
- Temperature control : Maintaining <50°C during amination prevents racemization .
- Process monitoring : In-line FTIR tracks intermediate formation to minimize byproducts .
Q. What structural modifications enhance target selectivity in neuropharmacological applications?
- SAR insights :
- Amino group substitution : Methylation reduces NMDA binding (IC₅₀ increases from 10 µM to >100 µM) but improves BBB penetration .
- Spiro ring size : Enlarging the ring (e.g., 3.5→4.5) decreases receptor affinity due to steric clashes .
- Design strategy : Hybridize with bioisosteres (e.g., tetrazole replaces carboxylic acid) to balance potency and metabolic stability .
Q. How can computational modeling predict binding modes with biological targets?
- Approach :
- Docking studies (AutoDock Vina) : Simulate interactions with NMDA’s GluN2B subunit, prioritizing hydrogen bonds with Arg485 and hydrophobic contacts with Phe114 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
- Validation : Correlate in silico ΔG values with experimental IC₅₀ data .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Case example : Discrepancies in enzyme inhibition (IC₅₀ = 50 µM vs. 200 µM) arise from assay conditions:
- pH variance : Activity drops at pH >7 due to carboxylate deprotonation .
- Cofactor dependence : NADH availability alters kinetic parameters in lysine decarboxylase assays .
- Resolution : Standardize buffer systems (pH 6.5, 1 mM NADH) and use isogenic cell lines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
